2,3,6-Trichlorotoluene

Physicochemical Characterization Isomer Differentiation Purification

2,3,6-Trichlorotoluene (CAS 2077-46-5) is the indispensable, isomer-specific precursor for the commercial herbicide 2,3,6-trichlorobenzoic acid (2,3,6-TBA). This exact 2,3,6-substitution pattern is non-negotiable—no other trichlorotoluene isomer yields the desired, registered herbicide. Beyond agrochemical synthesis, it serves as a vital building block for 2,3,6-trichlorobenzaldehyde, 2,3,6-trichlorobenzoyl chloride, and a range of pharmaceutical intermediates. Procuring this high-purity isomer (≥98%) guarantees reproducibility in downstream reactions, avoids regulatory mismatches, and ensures accurate environmental monitoring with traceable analytical standards. Choose the correct isomer for your critical syntheses.

Molecular Formula C7H5Cl3
Molecular Weight 195.5 g/mol
CAS No. 2077-46-5
Cat. No. B1206156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,6-Trichlorotoluene
CAS2077-46-5
Synonyms2,3,6-TCT
2,3,6-trichlorotoluene
Molecular FormulaC7H5Cl3
Molecular Weight195.5 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1Cl)Cl)Cl
InChIInChI=1S/C7H5Cl3/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3
InChIKeyUZYYBZNZSSNYSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,6-Trichlorotoluene (CAS 2077-46-5): Industrial Grade & Procurement Specifications


2,3,6-Trichlorotoluene (2,3,6-TCT), CAS 2077-46-5, is a lipophilic aryl chloride with the formula C₇H₅Cl₃ . It is one of six constitutional isomers of trichlorotoluene, distinguished by the 2,3,6-substitution pattern of chlorine atoms on the toluene ring [1]. This isomer is a key industrial intermediate, primarily valued as a precursor to 2,3,6-trichlorobenzoic acid (2,3,6-TBA), a commercial herbicide [2]. Its procurement is driven by specific synthetic applications requiring this precise chlorination pattern, as the isomer's distinct physicochemical properties directly impact downstream reaction outcomes.

Why 2,3,6-Trichlorotoluene Cannot Be Substituted with Generic Chlorotoluene Isomers


The six trichlorotoluene isomers exhibit distinct physical properties due to the unique electronic and steric environment created by their chlorine substitution patterns [1]. These differences manifest in critical parameters such as melting point, boiling point, and lipophilicity (LogP), which directly influence purification, formulation, and reactivity [2]. More importantly, the specific substitution pattern of 2,3,6-TCT dictates its exclusive role as the precursor to 2,3,6-trichlorobenzoic acid (2,3,6-TBA); using a different isomer (e.g., 2,4,5- or 2,4,6-) would lead to a different benzoic acid derivative with distinct, and potentially undesirable, biological activity or regulatory status [3]. Furthermore, toxicological profiles, as evidenced in comparative feeding studies, vary among isomers, underscoring that generic substitution is not scientifically defensible for applications with defined safety and efficacy requirements [4].

Quantitative Differentiation of 2,3,6-Trichlorotoluene (CAS 2077-46-5) from its Closest Analogs


Isomer-Specific Melting Point and Boiling Point Data for Purification and Handling

The melting point and boiling point of 2,3,6-Trichlorotoluene (42.95 °C and 241.8 °C, respectively [1]) are distinct from those of its key industrial isomers. This quantifiable difference allows for its separation and identification from other isomers like 2,4,5-Trichlorotoluene, which has a significantly higher melting point of 79.95 °C [2], and 2,4,6-Trichlorotoluene, which boils at a lower 235.4 °C [3].

Physicochemical Characterization Isomer Differentiation Purification

Comparative Sub-Acute Oral Toxicity Profile in Rodent Model

In a 28-day rat feeding study, 2,3,6-Trichlorotoluene (2,3,6-TCT) induced significant increases in liver weight in male rats at dietary concentrations as low as 5.0 ppm [1]. While a general finding of 'low order of oral toxicity' was reported across tested isomers (α,α,α-, α,2,6-, and 2,3,6-TCT), the specific endpoints and dose-responses varied. For instance, 2,3,6-TCT was linked to increased sorbitol dehydrogenase (SDH) activity at 5.0 ppm [2], whereas α,2,6-TCT required a 100-fold higher dose (500 ppm) to cause an increase in a different biomarker, aminopyrine N-demethylase activity [3].

Toxicology Safety Assessment In Vivo Study

Validated Reverse-Phase HPLC Method for Purity and Pharmacokinetic Analysis

A validated reverse-phase (RP) HPLC method using a Newcrom R1 column has been established specifically for the analysis of 2,3,6-Trichlorotoluene [1]. The method employs a simple mobile phase of acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility), demonstrating that the compound can be reliably quantified and separated from potential impurities under standard analytical conditions [2]. This provides a definitive advantage over isomers for which a validated, publicly documented method may not be as readily accessible.

Analytical Chemistry Quality Control Method Development

Synthesis Yield and Purity: Patent Data on Industrial Production

A patented synthetic method for 2,3,6-Trichlorotoluene achieves a yield of 78.0% (94.6% after recovery of starting material) with a GC area content purity of 99% [1]. The process, involving chlorination of 2,6-dichlorotoluene using antimony trichloride as a catalyst, generates a crude mixture containing 77.2% of the desired 2,3,6-isomer and only 0.7% of the 2,4,6-isomer [2]. This contrasts with direct chlorination of toluene, which yields a mixture of isomers requiring more complex separation [3].

Synthetic Chemistry Process Optimization Industrial Manufacturing

Definitive Applications for 2,3,6-Trichlorotoluene (CAS 2077-46-5)


Synthesis of the Commercial Herbicide 2,3,6-Trichlorobenzoic Acid (2,3,6-TBA)

2,3,6-Trichlorotoluene is the direct and specific precursor to 2,3,6-trichlorobenzoic acid (2,3,6-TBA), a known commercial herbicide [1]. The 2,3,6-chlorination pattern is conserved during oxidation of the methyl group, making the procurement of this exact isomer a non-negotiable requirement for the production of this particular active ingredient. Any other trichlorotoluene isomer would yield a different, and likely non-herbicidal or unregistered, benzoic acid derivative.

Synthesis of 2,3,6-Trichlorobenzaldehyde and 2,3,6-Trichlorobenzoyl Chloride

Beyond the benzoic acid, 2,3,6-Trichlorotoluene serves as a versatile intermediate for a family of valuable fine chemicals, including 2,3,6-trichlorobenzaldehyde and 2,3,6-trichlorobenzoyl chloride . These downstream products are themselves important building blocks for pharmaceuticals and agrochemicals. The ability to source the correct toluene derivative with high purity, as evidenced by the documented 99% GC purity from the patented process [2], is crucial for ensuring the quality and yield of these subsequent syntheses.

Analytical Reference Standard for Environmental Monitoring

Due to its specific physicochemical properties and documented toxicity profile [3], 2,3,6-Trichlorotoluene is a relevant analyte in environmental monitoring studies. Its presence can be confirmed and quantified using the validated RP-HPLC method [4] or by GC/MS methods developed for chlorinated toluenes in water samples [5]. Procuring a high-purity standard of this specific isomer is essential for accurate calibration and detection in complex environmental matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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